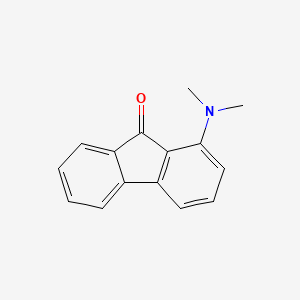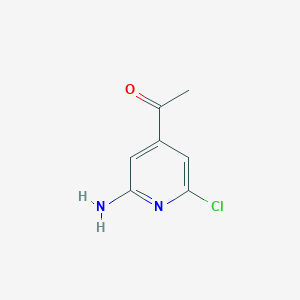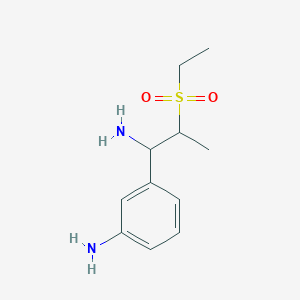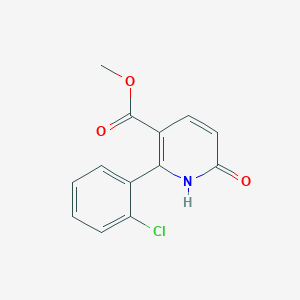
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5ClFN3·HCl It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and hydrazinyl substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Hydrazination: The 3-chloro-5-fluoropyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position of the pyridine ring.
Hydrochloride Formation: The resulting 3-chloro-5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Condensation Products: Hydrazones and related compounds are typical products of condensation reactions.
科学研究应用
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme mechanisms or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or alteration of protein function.
相似化合物的比较
Similar Compounds
3-Chloro-5-fluoro-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-nitropyridine: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
属性
分子式 |
C5H6Cl2FN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC 名称 |
(3-chloro-5-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5ClFN3.ClH/c6-4-1-3(7)2-9-5(4)10-8;/h1-2H,8H2,(H,9,10);1H |
InChI 键 |
YLLHNBFDCDXSIP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)NN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)




